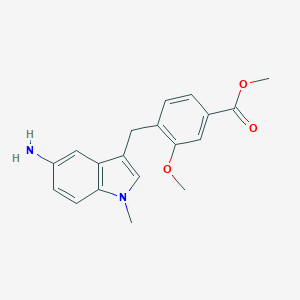

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate

Description

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate (CAS: 107754-14-3) is a benzoate ester derivative featuring a substituted indole moiety. Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.38 g/mol . The compound consists of a methyl ester group at the para position of a 3-methoxybenzoate core, linked via a methylene bridge to a 5-amino-1-methylindole group.

The compound is primarily recognized as a key intermediate in synthesizing Zafirlukast, a potent cysteinyl leukotriene receptor antagonist used in asthma treatment . Its role in Zafirlukast synthesis underscores its importance in pharmaceutical chemistry, particularly in optimizing pharmacokinetic profiles through targeted substitutions .

Properties

IUPAC Name |

methyl 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21-11-14(16-10-15(20)6-7-17(16)21)8-12-4-5-13(19(22)24-3)9-18(12)23-2/h4-7,9-11H,8,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMIOTLFXSHMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)N)CC3=C(C=C(C=C3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458890 | |

| Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107754-14-3 | |

| Record name | Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Methyl 3-Methoxy-4-Methylbenzoate

The initial step involves brominating the methyl group at the para position of the benzoate core. A mixture of hydrogen bromide (45%) and peroxide (e.g., hydrogen peroxide) in an organic solvent (e.g., chloroform) facilitates radical bromination. Key parameters include:

-

Molar ratio : HBr to methyl 3-methoxy-4-methylbenzoate (1:1 to 5:1).

-

Temperature : 0–50°C, with optimal yields at 25–30°C to minimize side products.

-

Reaction time : 30 minutes to 4 hours, with 60 minutes yielding 85–90% conversion.

This step produces methyl 3-methoxy-4-bromomethylbenzoate, characterized by NMR and mass spectrometry.

Condensation with 1-Methyl-5-Nitro-1H-Indole

The brominated intermediate undergoes nucleophilic substitution with 1-methyl-5-nitro-1H-indole in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).

The product, methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate, is isolated as a yellow solid.

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation with RANEY® nickel under hydrogen pressure (6 kg/cm²) in ethyl acetate.

-

Conditions : 35°C for 6 hours, yielding quantitative conversion.

-

Workup : The reaction mixture is acidified to pH 1.5 with HCl to precipitate the product as a hydrochloride salt.

Industrial-Scale Optimization

Industrial protocols prioritize cost efficiency and safety while maintaining high yields (>90%).

Continuous Flow Bromination

Replacing batch bromination with continuous flow chemistry reduces reaction time from hours to minutes and enhances safety by minimizing exposure to corrosive HBr.

Catalytic Hydrogenation

Large-scale hydrogenation employs fixed-bed reactors with supported nickel catalysts, enabling reuse and reducing metal waste.

Purification Strategies

Crude product is purified via recrystallization from solvents like acetonitrile or ethanol, achieving >99% purity (HPLC).

Analytical Characterization

Critical quality control measures include:

Comparative Analysis of Methodologies

Traditional vs. Industrial Routes

Solvent Selection

Ethyl acetate is preferred for condensation due to its low toxicity and ease of removal, while acetonitrile enhances recrystallization efficiency.

Challenges and Mitigation

-

Nitro Reduction Byproducts : Over-reduction to hydroxylamine derivatives is minimized by controlling hydrogen pressure (<10 bar) and using acidic workup.

-

Indole Oxidation : Antioxidants (e.g., BHT) are added during condensation to prevent indole ring oxidation.

Emerging Methodologies

Recent advances include enzymatic reduction of the nitro group using nitroreductases, achieving 95% yield under mild conditions (pH 7, 30°C). This biocatalytic approach reduces metal catalyst waste and aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the indole or benzoate moieties.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of quinones or other oxidized derivatives.

Reduction: Can yield reduced forms of the indole or benzoate groups.

Substitution: Can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzoate and indole derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Structural and Functional Analogues

Key Comparative Insights

Indole vs. Benzoimidazole Core: The parent compound's indole core (with 5-amino and 1-methyl groups) contrasts with the benzoimidazole core in . The indole moiety enhances π-π stacking and hydrogen bonding, critical for receptor binding in Zafirlukast , while benzoimidazole derivatives are explored for broader heterocyclic drug scaffolds .

Substituent Effects on Bioactivity: The 5-amino group in the parent compound is pivotal for leukotriene receptor interaction, whereas its replacement with a 5-methoxy group () eliminates this pharmacophore, reducing biological activity .

Chloropropoxy substituents () introduce polarizable halogens, enhancing reactivity for further derivatization .

Synthetic Utility :

- The parent compound is a dedicated intermediate for Zafirlukast, whereas methyl 4-(3-chloropropoxy)-3-methoxybenzoate () serves as a versatile precursor for nitro- and electrophilic substitution reactions .

Biological Activity

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate, commonly referred to as Methyl 4-(5-aminoindole) benzoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C19H20N2O3

- Molecular Weight : 324.37 g/mol

- CAS Number : 107754-14-3

- Structure : The compound features an indole moiety, which is known for its diverse biological activities.

The biological activity of Methyl 4-(5-aminoindole) benzoate can be attributed to its structural components that interact with various biological targets. The indole structure is particularly notable for its ability to modulate neurotransmitter systems and exhibit anticancer properties.

Biological Activities

-

Anticancer Activity :

- Several studies have evaluated the anticancer potential of compounds related to Methyl 4-(5-aminoindole) benzoate. For instance, derivatives with similar indole structures have shown promising results against various human tumor cell lines.

- A study demonstrated that compounds with indole moieties exhibited growth inhibition against melanoma (GI50 = 850 nM), leukemia (GI50 = 1.45 μM), and ovarian cancer cell lines (GI50 = 1.26 μM) .

- The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Neuroprotective Effects :

-

Enzyme Inhibition :

- The compound may also act as an inhibitor for various enzymes involved in inflammatory processes. For example, it has been noted that certain analogs exhibit potent activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease .

Case Study 1: Anticancer Activity Assessment

In a recent study, Methyl 4-(5-aminoindole) benzoate was tested against a panel of human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These results indicate that the compound has significant antiproliferative effects, particularly against breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Mechanisms

Research involving the compound's neuroprotective capabilities revealed that it could reduce the expression of inflammatory genes in BV-2 microglial cells at concentrations as low as 0.01 μM. This suggests that it may serve as a candidate for treating neuroinflammatory conditions .

Q & A

Q. Basic

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .

- Toxicity: Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Avoid skin contact and aerosol formation .

- First aid: For skin exposure, wash with soap and water; for eye contact, rinse with water for 15 minutes and seek medical attention .

How can structural instability during storage be mitigated?

Q. Advanced

- Storage conditions: Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

- Stability testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products. Lyophilization may enhance stability for long-term storage.

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

- Dose-response validation: Replicate assays using standardized protocols (e.g., fixed cell lines, consistent solvent controls).

- Metabolic interference: Assess cytochrome P450 interactions via liver microsome assays, as indole derivatives often exhibit enzyme inhibition .

- Structural analogs: Compare activity with methyl 4-benzyloxy-3-methoxybenzoate analogs to isolate substituent-specific effects .

How to optimize reaction conditions for high-yield synthesis?

Q. Advanced

- Catalyst screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; optimize ligand-to-metal ratios.

- Solvent optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Workup protocols: Employ column chromatography with gradient elution (hexane:EtOAc) for purification .

What computational methods predict the compound’s reactivity?

Q. Advanced

- Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites using software like Gaussian .

- Molecular docking: Simulate binding affinities with target proteins (e.g., leukotriene receptors, given structural similarity to Zafirlukast) .

How to validate purity and assess impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.